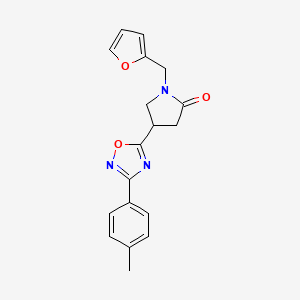
5-氨基-2-(1H-吡唑-1-基)苯甲酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
“5-amino-2-(1H-pyrazol-1-yl)benzamide” is a type of benzamide-based 5-aminopyrazole . These compounds are analogs of purines and thioguanines, which are widely used antimetabolic agents . They have been used to synthesize numerous other fused heterocycles .
Synthesis Analysis
Benzamide-based 5-aminopyrazoles are prepared through a reaction of benzoyl isothiocyanate with malononitrile in KOH−EtOH followed by alkylation with alkyl halides and then a reaction with hydrazine . This synthesis method has been used to create novel benzamide-based 5-aminopyrazoles and their corresponding pyrazolo[1,5-a]pyrimidine and pyrazolo-[5,1-c][1,2,4]triazine derivatives .Molecular Structure Analysis
The molecular structure of “5-amino-2-(1H-pyrazol-1-yl)benzamide” is characterized by mass spectroscopy, 1H nuclear magnetic resonance (1H NMR) spectroscopy, infrared spectroscopy (IR), and X-ray analysis .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of “5-amino-2-(1H-pyrazol-1-yl)benzamide” include conventional reactions, one-pot multi-component reactions, cyclocondensation, cascade/tandem protocols, and coupling reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of “5-amino-2-(1H-pyrazol-1-yl)benzamide” are characterized by mass spectroscopy, 1H nuclear magnetic resonance (1H NMR) spectroscopy, infrared spectroscopy (IR), and X-ray analysis .科学研究应用
Organic Synthesis
5-amino-2-(1H-pyrazol-1-yl)benzamide: serves as a versatile building block in organic synthesis. It’s used to construct diverse heterocyclic scaffolds, which are essential components in many organic compounds . These scaffolds are foundational in creating poly-substituted and fused heterocyclic compounds, including bicyclic, tricyclic, tetracyclic, and spiro-fused pyrazole derivatives. The compound’s utility in synthesis extends to conventional reactions, one-pot multi-component reactions, cyclocondensation, cascade/tandem protocols, and coupling reactions .
Medicinal Chemistry
In medicinal chemistry, 5-amino-2-(1H-pyrazol-1-yl)benzamide is recognized for its potential in drug design. It provides a framework for developing ligands for various receptors and enzymes, such as p38MAPK, kinases, COX, and others. These ligands are crucial for targeting bacterial and virus infections, and the compound has been studied as an active agent in different therapeutic areas .
Drug Design
The compound’s role in drug design is significant, particularly in the development of inhibitors for enzymes like Bruton’s tyrosine kinase (BTK). BTK is a major target for B-cell-driven malignancies, and derivatives of 5-amino-2-(1H-pyrazol-1-yl)benzamide have been used to create reversible inhibitors to combat these diseases .
Polymer Science
In polymer science, 5-amino-2-(1H-pyrazol-1-yl)benzamide contributes to the synthesis of polymers. Its derivatives are used as functional reagents, similar to biologically active compounds, which are highlighted for their diverse applications, especially in creating functional materials .
Dye Industry
The compound finds applications in the dye industry due to its structural significance. Nitrogen-containing aromatic heterocycles, like those derived from 5-amino-2-(1H-pyrazol-1-yl)benzamide , are common motifs in a wide range of synthesized dyes. These heterocycles are important for their multiplex properties and are used in various dyes for textiles and other materials .
Functional Materials
Lastly, 5-amino-2-(1H-pyrazol-1-yl)benzamide is instrumental in the development of functional materials. Its derivatives are used in the engineering of pharmaceuticals and the design of materials with specific properties, such as liquid crystal properties, which are valuable in electronic displays and other advanced technologies .
作用机制
Target of Action
5-Amino-2-(1H-pyrazol-1-yl)benzamide is a compound that belongs to the class of 5-amino-pyrazoles . These compounds have been found to be versatile synthetic building blocks in the synthesis of remarkable organic molecules with diverse functionalities 5-amino-pyrazoles have been associated with a wide range of biological activities, suggesting they may interact with multiple targets .
Mode of Action
It’s known that 5-amino-pyrazoles can undergo a variety of synthetic transformations to construct diverse heterocyclic scaffolds . These transformations can include conventional reactions, one-pot multi-component reactions, cyclocondensation, cascade/tandem protocols, and coupling reactions . The resulting compounds can interact with their targets in various ways, leading to changes in cellular processes.
Biochemical Pathways
Given the diverse functionalities of 5-amino-pyrazoles, it’s plausible that this compound could influence a variety of biochemical pathways
Result of Action
Compounds synthesized from 5-amino-pyrazoles have been associated with diverse applications, especially in the field of pharmaceutics and medicinal chemistry . This suggests that 5-amino-2-(1H-pyrazol-1-yl)benzamide could potentially have a wide range of molecular and cellular effects.
属性
IUPAC Name |
5-amino-2-pyrazol-1-ylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N4O/c11-7-2-3-9(8(6-7)10(12)15)14-5-1-4-13-14/h1-6H,11H2,(H2,12,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHHDNBXMGBXTNQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(N=C1)C2=C(C=C(C=C2)N)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-amino-2-(1H-pyrazol-1-yl)benzamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![8-Methyl-3-[(5-methyl-1,3,4-thiadiazol-2-yl)oxy]-8-azabicyclo[3.2.1]octane](/img/structure/B2893198.png)

![N-(4-bromo-3-methylphenyl)-2-[(4-oxo-3-propyl-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2893202.png)
![[4-[[(3-Methoxypyrazin-2-yl)-methylamino]methyl]piperidin-1-yl]-pyridin-2-ylmethanone](/img/structure/B2893205.png)
![N-[Cyano-(3,4-dichlorophenyl)methyl]-2-(oxan-4-yl)propanamide](/img/structure/B2893206.png)

![3-(2-Chlorophenyl)-5-{1-[(4-methoxyphenyl)acetyl]pyrrolidin-2-yl}-1,2,4-oxadiazole](/img/structure/B2893209.png)
![[(1-Cyanocyclohexyl)carbamoyl]methyl 2-hydroxy-4-methylbenzoate](/img/structure/B2893210.png)
![4-chloro-N-[(4-chlorobenzyl)oxy]benzenesulfonamide](/img/structure/B2893211.png)

![N-(3,5-dichlorophenyl)-2-[(4-methoxyphenyl)methyl]-1,3-thiazole-4-carboxamide](/img/structure/B2893215.png)